molecular formula C16H15ClN2O4 B11940668 4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate

4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate

Cat. No.: B11940668
M. Wt: 334.75 g/mol
InChI Key: COARUZQVGSODFZ-UHFFFAOYSA-N
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Description

4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C16H15ClN2O4 and a molecular weight of 334.76 g/mol . This compound is known for its unique structure, which includes an acetamidophenyl group and a chloromethoxyphenyl group linked by a carbamate bond. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 4-acetamidophenol with 5-chloro-2-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamidophenyl N-(5-chloro-2-methoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

(4-acetamidophenyl) N-(5-chloro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C16H15ClN2O4/c1-10(20)18-12-4-6-13(7-5-12)23-16(21)19-14-9-11(17)3-8-15(14)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21)

InChI Key

COARUZQVGSODFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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